6-Isopropoxy-2-methylpyridine-3-boronic acid
Overview
Description
6-Isopropoxy-2-methylpyridine-3-boronic acid is an organoboron compound with the molecular formula C9H14BNO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is used in various chemical reactions, particularly in the field of organic synthesis .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .
Mode of Action
6-Isopropoxy-2-methylpyridine-3-boronic acid is a type of organoboron compound. Organoboron compounds are widely used in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a metal catalyst (such as palladium) in a process known as transmetalation . This is followed by a reaction with an electrophilic organic group, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, is a key step in many synthetic pathways for the production of pharmaceuticals, agrochemicals, and organic materials . The exact biochemical pathways affected by this compound would depend on the specific context of its use.
Pharmacokinetics
The pharmacokinetic properties of boronic acids can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters in the body .
Result of Action
The result of the action of this compound would depend on the specific context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of catalyst, base, and solvent, as well as reaction temperature and time . Furthermore, the stability of boronic acids can be influenced by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
6-Isopropoxy-2-methylpyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction . This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts and organic halides to facilitate the coupling process. Additionally, this compound can interact with enzymes and proteins that have boron-binding sites, potentially influencing their activity and function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. This compound is generally stable when stored at 2-8°C . Its effects on cellular function may change over time due to degradation or interaction with other cellular components. Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular processes, but these effects may diminish as the compound degrades or is metabolized.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropoxy-2-methylpyridine-3-boronic acid typically involves the reaction of 6-Isopropoxy-2-methylpyridine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of a carbon-boron bond . The reaction conditions often include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Isopropoxy-2-methylpyridine-3-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form boronates.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically produces biaryl compounds .
Scientific Research Applications
6-Isopropoxy-2-methylpyridine-3-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Isopropoxy-2-methylpyridine-3-boronic acid is unique due to its isopropoxy group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules .
Properties
IUPAC Name |
(2-methyl-6-propan-2-yloxypyridin-3-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-6(2)14-9-5-4-8(10(12)13)7(3)11-9/h4-6,12-13H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVRPRGIYXIPRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC(C)C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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